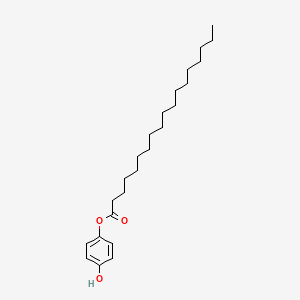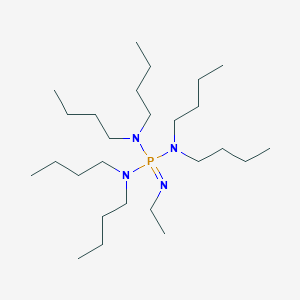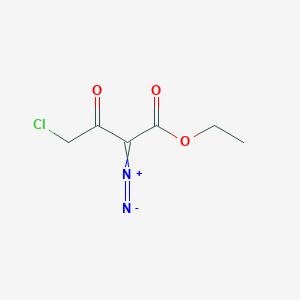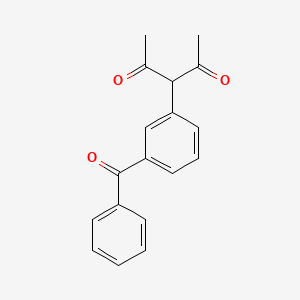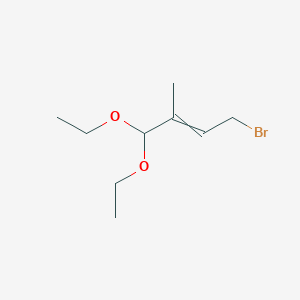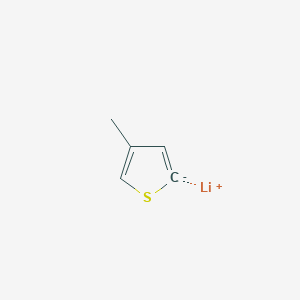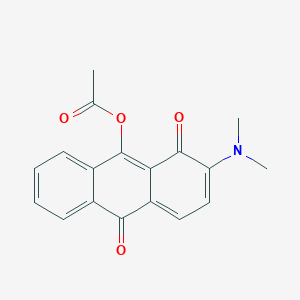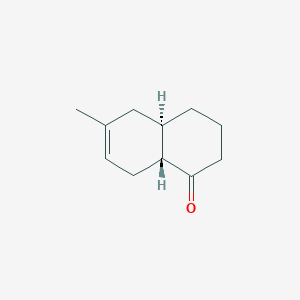
(4aR,8aR)-6-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aR,8aR)-6-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one is a chemical compound with a complex structure that includes a hexahydronaphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-6-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one typically involves multiple steps, including the formation of the hexahydronaphthalene core and the introduction of the methyl group at the 6th position. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions in controlled environments. These methods ensure the consistent quality and purity of the compound, which is essential for its use in various applications.
Análisis De Reacciones Químicas
Types of Reactions
(4aR,8aR)-6-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are also critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(4aR,8aR)-6-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of (4aR,8aR)-6-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context in which the compound is used
Comparación Con Compuestos Similares
Similar Compounds
(4aR,8aR)-6-Methyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one: shares similarities with other hexahydronaphthalene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties. These unique properties make it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
83586-09-8 |
|---|---|
Fórmula molecular |
C11H16O |
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
(4aR,8aR)-6-methyl-3,4,4a,5,8,8a-hexahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H16O/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h5,9-10H,2-4,6-7H2,1H3/t9-,10-/m1/s1 |
Clave InChI |
LPPFWYHMYXLSTR-NXEZZACHSA-N |
SMILES isomérico |
CC1=CC[C@@H]2[C@@H](C1)CCCC2=O |
SMILES canónico |
CC1=CCC2C(C1)CCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


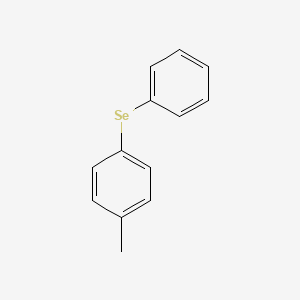
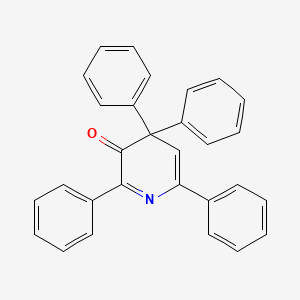
![6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14415907.png)

